7-Bromo-5-fluoroquinolin-2-amine 7-Bromo-5-fluoroquinolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18867346
InChI: InChI=1S/C9H6BrFN2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6BrFN2
Molecular Weight: 241.06 g/mol

7-Bromo-5-fluoroquinolin-2-amine

CAS No.:

Cat. No.: VC18867346

Molecular Formula: C9H6BrFN2

Molecular Weight: 241.06 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-fluoroquinolin-2-amine -

Specification

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
IUPAC Name 7-bromo-5-fluoroquinolin-2-amine
Standard InChI InChI=1S/C9H6BrFN2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13)
Standard InChI Key IAUSMNBETJAHIX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1C(=CC(=C2)Br)F)N

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The IUPAC name of this compound, 7-bromo-5-fluoroquinolin-2-amine, reflects its substitution pattern on the quinoline backbone. Key identifiers include:

PropertyValue
Molecular FormulaC9H6BrFN2\text{C}_9\text{H}_6\text{Br}\text{FN}_2
Molecular Weight241.06 g/mol
Canonical SMILESC1=CC(=NC2=C1C(=CC(=C2)Br)F)N
InChI KeyIAUSMNBETJAHIX-UHFFFAOYSA-N
PubChem CID155164988

The planar quinoline system facilitates π-π stacking interactions, while the electron-withdrawing bromine and fluorine atoms enhance electrophilic reactivity at adjacent positions. The amino group at position 2 introduces hydrogen-bonding capabilities, which may influence solubility and target binding .

Spectroscopic and Physicochemical Properties

Although experimental data on this specific compound are scarce, analogous halogenated quinolines exhibit distinct spectroscopic signatures:

  • NMR: Bromine and fluorine substituents typically deshield nearby protons, causing downfield shifts in 1H^1\text{H}-NMR spectra.

  • Mass Spectrometry: The molecular ion peak at m/z 241.06 corresponds to the molecular weight, with fragmentation patterns likely involving loss of Br (Δm/z=79.9\Delta m/z = 79.9) and F (Δm/z=19.0\Delta m/z = 19.0).

  • Solubility: Predicted to be poorly soluble in water due to the hydrophobic quinoline core but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 7-bromo-5-fluoroquinolin-2-amine likely involves multi-step halogenation and amination reactions. A proposed route for analogous quinolines includes:

  • Quinoline Core Formation: Cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds via the Skraup or Doebner-Miller reaction.

  • Halogenation: Electrophilic bromination at position 7 using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) and fluorination at position 5 via Balz-Schiemann or halogen exchange reactions.

  • Amination: Introduction of the amino group at position 2 through nucleophilic substitution or catalytic amidation .

Challenges include regioselectivity control during halogenation and minimizing side reactions such as over-halogenation or ring degradation .

Future Research Directions

Synthetic Methodology Development

  • Regioselective Halogenation: Optimizing reaction conditions to achieve high yields of the 7-bromo-5-fluoro isomer.

  • Green Chemistry Approaches: Exploring catalytic halogenation using ionic liquids or microwave-assisted synthesis to reduce waste.

Biological Screening

  • High-Throughput Assays: Testing against panels of cancer cell lines and resistant bacterial strains.

  • ADMET Profiling: Assessing pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability .

Computational Modeling

  • Molecular Dynamics Simulations: Predicting binding modes with PRMT5 or microbial enzymes.

  • QSAR Studies: Correlating substituent effects with bioactivity to guide analog design .

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